molecular formula C18H17NO2S2 B2437981 N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide CAS No. 1203356-91-5

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2437981
CAS No.: 1203356-91-5
M. Wt: 343.46
InChI Key: BQTORAYNYJQGSL-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a cyclopropyl group attached to a thiophene ring, which is further connected to a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.

    Attachment to Thiophene: The cyclopropyl group is then attached to the thiophene ring via a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation: The final step involves the reaction of the thiophene-cyclopropyl intermediate with naphthalene-1-sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene and naphthalene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide: Lacks the cyclopropyl and thiophene groups, making it less versatile in terms of chemical reactivity.

    Thiophene-2-sulfonamide:

    Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the sulfonamide and naphthalene components.

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide is unique due to its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of the cyclopropyl group enhances its stability, while the thiophene and naphthalene rings provide opportunities for diverse chemical modifications.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-23(21,16-8-3-6-14-5-1-2-7-15(14)16)19-13-18(10-11-18)17-9-4-12-22-17/h1-9,12,19H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTORAYNYJQGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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